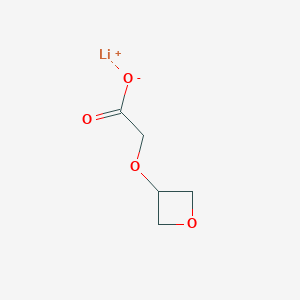

Lithium 2-(oxetan-3-yloxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Lithium 2-(oxetan-3-yloxy)acetate” is a chemical compound with the CAS Number: 2260932-62-3 . It has a molecular weight of 138.05 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8O4.Li/c6-5(7)3-9-4-1-8-2-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, lithium compounds in general are known to participate in a variety of chemical reactions. For instance, alkali metals like lithium can reduce the carbon-halogen bonds of alkyl halides .

Physical and Chemical Properties Analysis

It is stored at a temperature of -10 degrees . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Polymerization and Material Science

Polymerization of Bis-Oxetanes with Lithium Salts : Research by Miwa, Tsutsumi, and Oishi (2001) explores the polymerization of bis-oxetanes, including those with oligo-ethylene oxide chains, using various lithium salts as initiators. The study demonstrates that the addition of lithium salts to bis-oxetanes induces rapid and uncontrollable polymerization, leading to the formation of poly(oxetane)-lithium salt complexes. These complexes have potential applications in solid polymer electrolytes, crucial for battery technology and material sciences (Miwa, Tsutsumi, & Oishi, 2001).

Ring-Opening Reaction of Oxetanes : A study by Yamaguchi, Nobayashi, and Hirao (1984) investigates the ring-opening reaction of oxetanes with lithium acetylides. This process results in the formation of f-hydroxyacetylenes, revealing important synthetic applications for the creation of various organic compounds (Yamaguchi, Nobayashi, & Hirao, 1984).

Battery and Electrolyte Research

New Type Polymer Electrolytes Based on Bis-Oxetane Monomer : Another study by Miwa, Tsutsumi, and Oishi (2001) focuses on creating polymer electrolytes based on ring-opening polymerization of bis-oxetane derivatives with lithium salts. These electrolytes demonstrate high conductivity and stability, making them suitable for use in solvent-free polymer electrolytes, a key component in advancing battery technology (Miwa, Tsutsumi, & Oishi, 2001).

Use of Ethyl Acetate in Highly Concentrated Electrolyte for Li-ion Batteries : The study by Petibon et al. (2015) explores using highly concentrated lithium electrolytes in ethyl acetate. This unconventional solvent approach in Li-ion batteries demonstrates reduced impedance and improved performance, highlighting the versatility of lithium salts in battery electrolytes (Petibon et al., 2015).

Extraction Kinetics of Lithium from Salt Lake Brine : A study by Huifang et al. (2018) examines the extraction kinetics of lithium using N,N-bis(2-ethylhexyl) acetamide in salt lake brine, emphasizing lithium's crucial role in green energy applications. This research is pertinent to lithium extraction methods, which are foundational to lithium-based research and applications, including battery development (Huifang et al., 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Lithium, in general, is known to target enzymes such as glycogen synthase kinase 3 and inositol phosphatases . These enzymes play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

Lithium interacts with its targets by inhibiting their activity. For instance, it inhibits glycogen synthase kinase 3, which results in the regulation of various cellular processes . It also modulates glutamate receptors, which are involved in excitatory neurotransmission . The exact mode of action of Lithium 2-(oxetan-3-yloxy)acetate remains to be elucidated.

Biochemical Pathways

Lithium affects several biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system . These actions ultimately modulate neurotransmission and regulate gene transcription .

Result of Action

Lithium’s actions generally result in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis . It also modulates neurotransmission and regulates gene transcription .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, lithium is released into the environment through various sources such as smelting, mining, or disposal of lithium-ion batteries, which can affect its concentration in soil and water . These environmental concentrations can potentially influence the bioavailability and efficacy of lithium.

Properties

IUPAC Name |

lithium;2-(oxetan-3-yloxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4.Li/c6-5(7)3-9-4-1-8-2-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZUVGISTUSLPC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1C(CO1)OCC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260932-62-3 |

Source

|

| Record name | lithium 2-(oxetan-3-yloxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2505628.png)

![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2505636.png)

![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)

![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)